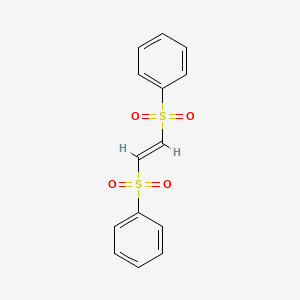

trans-1,2-Bis(phenylsulfonyl)ethylene

Overview

Description

trans-1,2-Bis(phenylsulfonyl)ethylene: is an organic compound with the molecular formula C14H12O4S2. It is characterized by the presence of two phenylsulfonyl groups attached to an ethylene backbone. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .

Mechanism of Action

Target of Action

It’s known to be a reactive dienophile, which suggests it may interact with dienes in biological systems .

Mode of Action

trans-1,2-Bis(phenylsulfonyl)ethylene is a reactive dienophile, meaning it can participate in Diels-Alder reactions . In these reactions, it can act as an equivalent of acetylene . It is more sterically demanding than the cis-isomer , which may influence its reactivity and selectivity.

Result of Action

It has been used in the total synthesis of (+)-7-deoxypancratistatin , suggesting it may have utility in synthetic chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Bis(phenylsulfonyl)ethylene can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with ethylene in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(phenylsulfonyl)ethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted ethylene derivatives.

Scientific Research Applications

trans-1,2-Bis(phenylsulfonyl)ethylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 1,1-Bis(phenylsulfonyl)ethylene

- Phenyl vinyl sulfone

- Ethyl vinyl sulfone

Comparison: trans-1,2-Bis(phenylsulfonyl)ethylene is unique due to its trans configuration, which imparts distinct reactivity and steric properties compared to its cis isomer and other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the trans configuration is required .

Biological Activity

trans-1,2-Bis(phenylsulfonyl)ethylene (CAS Number: 963-16-6) is a compound of significant interest in organic synthesis and catalysis. This article explores its biological activity, including mechanisms of action, applications in chemical reactions, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 308.37 g/mol

- Melting Point : 221-230 °C

- Appearance : White to almost white powder or crystals

1. N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

This compound has been utilized in NHC-catalyzed rearrangements, demonstrating its role as an electrophile in various organic transformations. These reactions typically proceed under mild conditions and yield high conversions. For instance, the conversion of 1,1-bis(phenylsulfonyl)ethylene to this compound was achieved with a yield of 96% using specific NHC catalysts .

2. Hydroxyalkenylation Protocol

A recent study developed a protocol for alkene hydroxyalkenylation using this compound as a radical acceptor. This method involves the nucleophilic hydroxylation of alkene radical cations to form β-hydroxyalkyl radicals. The process has shown good to high yields for the target products .

Biological Activity Overview

Case Study 1: Total Synthesis of (+)-7-Deoxypancratistatin

In a notable application, this compound was employed in the total synthesis of (+)-7-deoxypancratistatin. This synthesis involved multiple steps and showcased the compound's utility in constructing complex molecular architectures .

Case Study 2: NHC-Catalyzed Isomerization

A study demonstrated that the use of NHC catalysts could facilitate the isomerization of vinyl sulfones to yield this compound efficiently. The mechanism involved carbene-promoted ejection and re-addition of a sulfinate group .

Safety and Toxicity

This compound is classified with several hazard statements indicating skin and eye irritation potential (H315, H319). Proper safety measures should be taken when handling this compound, including the use of gloves and eye protection .

Properties

IUPAC Name |

[(E)-2-(benzenesulfonyl)ethenyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBXMKGCEHIWMO-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225042 | |

| Record name | 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-16-6 | |

| Record name | 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=963-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 963-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Bis(phenylsulfonyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trans-1,2-Bis(phenylsulfonyl)ethylene function as a dienophile in organic synthesis?

A1: this compound acts as a potent dienophile in Diels-Alder reactions. Its reactivity stems from the electron-withdrawing nature of the two phenylsulfonyl groups, which create an electron-deficient double bond. This makes it particularly reactive towards electron-rich dienes. Following the Diels-Alder cycloaddition, the phenylsulfonyl groups can be easily removed through reductive elimination, providing a versatile route to various cyclic compounds [, , ]. For instance, it reacts with furan to yield a key intermediate in the total synthesis of (+)-7-deoxypancratistatin [].

Q2: Can you elaborate on the use of this compound in the synthesis of nitrogen-containing heterocycles?

A2: this compound serves as a valuable reagent in the preparation of nitrogen-containing heterocycles, particularly pyrroles, which are building blocks for porphyrins []. In a modified Barton-Zard reaction, it reacts with isocyanoacetate esters to form pyrrole esters. These esters are then further elaborated to synthesize complex porphyrin derivatives like mono-naphthoporphyrin and mono-anthraporphyrin [].

Q3: Are there any examples of this compound being used to control stereochemistry in organic synthesis?

A3: Yes, the stereochemistry of this compound plays a crucial role in dictating the stereochemical outcome of reactions. In the synthesis of cis- and trans-1-amino-4-ethylcyclohexa-2,5-diene, the choice of diene reacted with this compound directly influences the stereochemistry of the resulting Diels-Alder adduct. Subsequent transformations utilize this defined stereochemistry to access both the cis and trans isomers of the target molecule [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.